1-Ethyl-3,5-dimethyl-1H-pyrazole

概要

説明

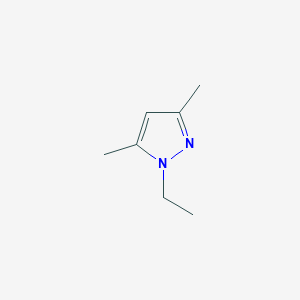

1-Ethyl-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms at positions 3, 4, and 5. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of 1,3-diketones with hydrazines. For instance, the reaction of 3,5-dimethyl-1-phenylpyrazole with ethyl iodide under basic conditions can yield this compound . Another method involves the reaction of ethyl acetoacetate with methylhydrazine, followed by cyclization to form the desired pyrazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or ruthenium, can enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions: 1-Ethyl-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like chromium trioxide to form corresponding pyrazole oxides.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted pyrazoles depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

EDMP has been investigated for its potential anticancer properties. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives showed promising results in inhibiting the growth of breast cancer cells through apoptosis induction mechanisms .

Neuroprotective Effects

Another area of interest is EDMP's neuroprotective effects. Studies have shown that pyrazole compounds can mitigate oxidative stress and inflammation in neuronal cells, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Science

Herbicide Development

EDMP derivatives are also being explored as herbicides. Their structural properties allow for the development of selective herbicides that can target specific weed species while minimizing damage to crops. Research has indicated that compounds with the pyrazole structure can inhibit key enzymes in plant growth pathways, effectively controlling weed populations .

Fungicides

In addition to herbicides, EDMP has shown promise as a fungicide. Studies have reported that certain pyrazole derivatives exhibit antifungal activity against various plant pathogens, providing an effective means of crop protection without harming beneficial organisms .

Materials Science

Polymer Chemistry

In materials science, EDMP is being utilized in the synthesis of novel polymers. Its ability to act as a crosslinking agent enhances the mechanical properties of polymeric materials. Research indicates that incorporating EDMP into polymer matrices improves thermal stability and resistance to degradation .

Nanomaterials

EDMP has also found applications in the development of nanomaterials. Its unique chemical properties facilitate the synthesis of nanoparticles with controlled size and morphology, which can be used in drug delivery systems and catalysis .

Table 1: Summary of Biological Activities of EDMP Derivatives

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | |

| Neuroprotective | SH-SY5Y (Neuronal Cells) | 20 | |

| Antifungal | Fusarium spp. | 10 | |

| Herbicidal | Amaranthus retroflexus | 25 |

Table 2: Properties of EDMP in Material Applications

| Application Type | Property Enhanced | Measurement Method |

|---|---|---|

| Polymer Chemistry | Mechanical Strength | Tensile Testing |

| Nanomaterials | Particle Size Control | Dynamic Light Scattering |

| Thermal Stability | Decomposition Temperature | Thermogravimetric Analysis (TGA) |

Case Studies

Case Study 1: Anticancer Activity of Pyrazole Derivatives

A comprehensive study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives, including EDMP. The study highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a lead compound for further drug development .

Case Study 2: Development of Selective Herbicides

Research conducted by agricultural scientists demonstrated the efficacy of EDMP-based herbicides in field trials. The results showed a significant reduction in weed biomass with minimal impact on crop yield, indicating a successful application of EDMP in sustainable agriculture practices .

作用機序

The mechanism of action of 1-ethyl-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

類似化合物との比較

3,5-Dimethyl-1H-pyrazole: Lacks the ethyl group at position 1, resulting in different reactivity and applications.

1-Phenyl-3,5-dimethyl-1H-pyrazole: Contains a phenyl group instead of an ethyl group, leading to variations in biological activity and chemical properties.

Uniqueness: 1-Ethyl-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 1 enhances its lipophilicity and can influence its interaction with biological targets, making it a valuable compound in medicinal chemistry.

生物活性

1-Ethyl-3,5-dimethyl-1H-pyrazole (EDMP) is a pyrazole derivative that has garnered attention in the scientific community for its diverse biological activities. This article provides a comprehensive overview of the biological activity of EDMP, focusing on its mechanisms of action, biochemical properties, and potential applications in various fields.

Chemical Structure and Properties

EDMP is characterized by its unique structure, featuring an ethyl group at the 1-position and two methyl groups at the 3 and 5 positions of the pyrazole ring. Its molecular formula is , with a molecular weight of 152.19 g/mol. The compound's structure influences its reactivity and biological interactions.

Target Interactions

Pyrazole derivatives like EDMP are known to interact with various biological targets, including enzymes and receptors. EDMP primarily exerts its effects by:

- Inhibiting Enzyme Activity : It has been shown to inhibit certain enzymes involved in metabolic processes, which can lead to altered cellular signaling pathways.

- Modulating Receptor Function : The compound may interact with specific receptors, influencing their activity and downstream signaling cascades.

Biochemical Pathways

EDMP is involved in several biochemical pathways, particularly those related to:

- cAMP Signaling : EDMP interacts with cAMP-specific phosphodiesterases, affecting intracellular levels of cyclic AMP (cAMP), a crucial second messenger in various signaling pathways.

- Inflammatory Responses : The compound has demonstrated anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.

Antimicrobial Properties

Research indicates that EDMP exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

EDMP has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce inflammation in various models, suggesting its potential use in treating inflammatory diseases.

Anticancer Potential

Preliminary research suggests that EDMP may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a lead compound for cancer therapeutics .

Case Studies and Research Findings

Several studies have focused on the biological activity of EDMP:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that EDMP exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anti-inflammatory Research : In a model of acute inflammation, EDMP significantly reduced edema formation in mouse paw edema assays, indicating its potential for treating inflammatory conditions.

- Anticancer Investigation : A recent study explored the effects of EDMP on human breast cancer cells (MCF-7). The results showed that treatment with EDMP led to a dose-dependent decrease in cell viability and increased apoptosis markers .

Pharmacokinetics

Understanding the pharmacokinetics of EDMP is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Bioavailability : Studies suggest that EDMP has good oral bioavailability due to its favorable solubility profile.

- Metabolism : The compound undergoes hepatic metabolism, which may influence its efficacy and safety profile.

Applications in Research and Industry

EDMP has potential applications across various fields:

- Pharmaceutical Development : Due to its diverse biological activities, EDMP is being explored as a lead compound for drug development targeting infectious diseases and cancer.

- Agricultural Chemistry : Its antimicrobial properties may also be harnessed for developing new agrochemicals.

Summary Table of Biological Activities

特性

IUPAC Name |

1-ethyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-4-9-7(3)5-6(2)8-9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTANXHOAUWNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340600 | |

| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17629-26-4 | |

| Record name | 1-Ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。